molecular formula C12H7N3O2 B1181269 (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride CAS No. 1212132-12-1

(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride

Cat. No.: B1181269
CAS No.: 1212132-12-1
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Description

Bicyclo[2.2.1]heptane Framework: Norbornane Derivative Analysis

The core structure of (+/-)-cis-(exo)-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is derived from the norbornane (bicyclo[2.2.1]heptane) skeleton, a rigid bicyclic hydrocarbon with a methylene bridge linking carbons 1 and 4 of a cyclohexane ring. This framework imposes significant steric constraints due to its fused bicyclic geometry, which reduces conformational flexibility and stabilizes specific stereochemical configurations. The compound’s molecular formula, C₈H₁₄ClNO₂ , includes a carboxylic acid group at position 2 and an amino group at position 3, both attached to the bicyclic scaffold.

Table 1: Key Structural Properties of the Bicyclo[2.2.1]heptane Derivative

Property Value/Description Source
Molecular Formula C₈H₁₄ClNO₂
Molecular Weight 191.66 g/mol
CAS Registry Numbers 14932-25-3, 1212132-12-1
Bicyclic System Bicyclo[2.2.1]heptane
Substituent Positions Carboxylic acid (C2), Amino (C3)

The norbornane skeleton’s bridgehead carbons (C1 and C4) create a planar chiral environment, while the cis-exo configuration of the amino and carboxylic acid groups introduces additional stereoelectronic effects.

Stereochemical Configuration: Cis-Exo Substitution Pattern at C2 and C3

The stereochemistry of this compound is defined by the cis-exo arrangement of the amino (C3) and carboxylic acid (C2) groups. The cis designation indicates that both substituents reside on the same face of the bicyclic plane, while exo refers to their orientation relative to the norbornane bridge. This configuration arises from the endo selectivity of Diels-Alder reactions, which are commonly used to synthesize norbornene derivatives.

The IUPAC name, (1S,2R,3S,4R/1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride , reflects the racemic nature of the compound, which exists as a 1:1 mixture of enantiomers. X-ray crystallographic studies of analogous norbornane derivatives confirm that the exo orientation minimizes steric clashes between the substituents and the bridgehead hydrogens.

Key Stereochemical Features :

  • Cis Configuration : Both functional groups occupy adjacent positions on the bicyclic framework, enabling intramolecular hydrogen bonding in the free base form.
  • Exo Orientation : Substituents project away from the bridgehead, reducing strain.

Protonation State and Salt Formation: Role of Hydrochloride Counterion

The hydrochloride salt stabilizes the compound by protonating the amino group (pKa ~9–10) while leaving the carboxylic acid (pKa ~2–3) deprotonated under physiological conditions. This zwitterionic form enhances aqueous solubility, as evidenced by its solubility in water (≥100 mM) and dimethyl sulfoxide (DMSO).

Table 2: Protonation and Solubility Properties

Property Free Base Hydrochloride Salt
Amino Group Charge Neutral (-NH₂) Protonated (-NH₃⁺)
Carboxylic Acid Charge Deprotonated (-COO⁻) Deprotonated (-COO⁻)
Solubility in Water Low High (≥100 mM)
Stabilizing Interactions Intramolecular H-bonds Ionic interactions

The chloride counterion balances the positive charge on the protonated amino group, further improving crystallinity and storage stability.

Comparative Analysis with Related Bicyclic Amino Acid Derivatives

This compound belongs to a broader class of conformationally constrained amino acids designed to mimic secondary protein structures (e.g., β-sheets). Unlike linear amino acids, its rigid bicyclic framework restricts rotational freedom, enabling precise spatial positioning of functional groups.

Table 3: Comparison with Other Bicyclic Amino Acids

Compound Substituent Positions Stereochemistry Applications
cis-β-Norbornene amino acid C2, C3 Cis-endo β-strand mimetics
3-Aminonorbornane-2-carboxylic acid C2, C3 Cis-exo Serine analogs
Norbornane-based COFs Variable Planar chiral Gas separation materials

The cis-exo configuration distinguishes this compound from cis-endo derivatives, which exhibit distinct hydrogen-bonding patterns and conformational dynamics. Its structural rigidity also contrasts with flexible aliphatic amino acids, making it valuable for studying peptide folding and receptor-ligand interactions.

Properties

IUPAC Name

(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h4-7H,1-3,9H2,(H,10,11);1H/t4-,5+,6+,7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGHCTZKPYWADE-MBWJBUSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1[C@H]([C@H]2N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179462-37-4
Record name rac-(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
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Biological Activity

(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride, commonly referred to as BCH (2-Amino-2-norbornanecarboxylic acid), is a bicyclic amino acid with significant biological activity, particularly concerning amino acid transport mechanisms in cells. This compound has garnered attention for its potential therapeutic applications, especially in the context of cancer treatment and metabolic regulation.

  • Molecular Formula : C8_8H14_{14}ClNO2_2
  • Molecular Weight : 191.66 g/mol
  • Purity : Typically ≥ 95%
  • Solubility : Soluble in water and DMSO

BCH primarily acts as a substrate for the Na+^+-independent system L transporter , which is crucial for the transport of large neutral amino acids across cell membranes. The compound inhibits the system L transporter, leading to decreased transport of essential amino acids necessary for protein synthesis and cellular functions .

Key Mechanisms:

  • Inhibition of Amino Acid Transport : BCH selectively inhibits the transport of large neutral amino acids, affecting cellular metabolism and growth.
  • Impact on Insulin Secretion : Studies have shown that BCH can enhance glutamine oxidation and insulin secretion by activating mitochondrial enzymes like glutamate dehydrogenase .

Biological Activity and Research Findings

Research has demonstrated several biological activities associated with BCH, including its role in cancer cell apoptosis, metabolic regulation, and potential use as an anti-inflammatory agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Cancer Cell Apoptosis Induces apoptosis in cancer cells by inhibiting amino acid transport necessary for growth.
Insulin Secretion Enhances insulin secretion through activation of glutamate dehydrogenase.
Amino Acid Transport Inhibition Acts as a selective inhibitor for the system L transporter, affecting nutrient uptake.
Potential Anti-inflammatory Effects Investigated as a candidate for treating inflammatory diseases due to its modulatory effects on amino acids.

Case Studies

  • Cancer Treatment : A study explored the effects of BCH on various cancer cell lines, demonstrating that BCH treatment led to a significant reduction in cell viability and induced apoptosis through the modulation of amino acid transport pathways .
  • Metabolic Studies : Research indicated that BCH could alter metabolic pathways by influencing the availability of large neutral amino acids, thereby impacting insulin secretion and glucose metabolism .
  • Neurotransmitter Regulation : Another investigation highlighted BCH's role in modulating neurotransmitter levels in the cerebral cortex, suggesting potential applications in neurological disorders .

Scientific Research Applications

Inhibition of Amino Acid Transporters

One of the primary applications of (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is its role as an inhibitor of the L-type amino acid transporter LAT1. This transporter is critical for the uptake of large neutral amino acids in various tissues, including tumors.

Case Studies:

  • Cancer Cell Lines : Research has demonstrated that BCH suppresses growth and induces apoptosis in several cancer cell lines, including KB (oral carcinoma), SAOS2 (osteosarcoma), and C6 (glioma) by activating caspases, which are essential for programmed cell death .

Neuropharmacological Research

BCH has been studied for its potential neuroprotective effects due to its ability to modulate neurotransmitter levels by inhibiting specific transporters.

Case Studies:

  • Neurotransmitter Modulation : In studies involving animal models, BCH administration resulted in altered levels of neurotransmitters such as glutamate and GABA, suggesting a potential role in treating neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound involves several chemical transformations that enhance its utility in research.

Synthetic Pathways:

  • Starting Material : The compound can be synthesized from bicyclic precursors through a series of reactions involving protection-deprotection strategies and functional group modifications .

Comparative Applications Table

Application AreaDescriptionKey Findings
Amino Acid Transport InhibitionInhibits LAT1 transporter, affecting amino acid uptake in tumorsInduces apoptosis in cancer cell lines via caspase activation
NeuropharmacologyModulates neurotransmitter levels, potentially offering neuroprotective effectsAlters glutamate and GABA levels in animal models
Synthesis ResearchServes as a building block for synthesizing various derivatives with enhanced biological activityEnables development of novel compounds with targeted biological functions

Comparison with Similar Compounds

N-Fmoc-(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic Acid

  • Key Differences :
    • Functional Group : Incorporates a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine, enhancing stability during solid-phase peptide synthesis .
    • Molecular Weight : Higher (~397.4 g/mol) due to the Fmoc moiety.
    • Solubility : Reduced aqueous solubility compared to the hydrochloride salt, requiring organic solvents like DMF .
  • Applications : Preferred for automated peptide synthesis workflows .

3-Oxo-2-azabicyclo[2.2.1]hept-5-ene (AS21031-rac)

  • Key Differences: Functional Groups: Contains a ketone (3-oxo) and an aza group (N-atom) in the bicyclic framework . Molecular Formula: C₆H₇NO. Reactivity: The α,β-unsaturated ketone moiety enables conjugate addition reactions, unlike the amino-carboxylic acid functionality of the target compound .
  • Applications : Intermediate in heterocyclic chemistry and enzyme inhibitor design .

Bacampicillin Hydrochloride

  • Key Differences: Structure: A β-lactam antibiotic with a 4-thia-1-azabicyclo[3.2.0]heptane core and an ester side chain . Molecular Weight: 501.98 g/mol. Bioactivity: Targets bacterial cell wall synthesis, unlike the non-antimicrobial target compound .
  • Applications : Prodrug of ampicillin, used clinically for bacterial infections .

2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid Hydrochloride

  • Key Differences: Substitution: Replaces the 3-amino group with a ring-integrated nitrogen (aza group) . Molecular Formula: C₇H₁₀ClNO₂.
  • Applications : Explored in protease inhibitor design due to its planar rigidity .

Ethyl Ester Derivatives (e.g., C10H17NO2·HCl)

  • Key Differences :
    • Functional Group : Carboxylic acid esterified to an ethyl group, increasing lipophilicity .
    • Molecular Weight : 219.71 g/mol.
    • Solubility : Reduced water solubility compared to the hydrochloride salt of the target compound .
  • Applications : Used in prodrug strategies to enhance membrane permeability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
Target Compound (Hydrochloride) C₈H₁₄ClNO₂ 191.66 Amino, Carboxylic Acid Peptide Mimetics, Building Block
N-Fmoc-Protected Derivative C₂₄H₂₅NO₄ ~397.4 Fmoc, Amino, Carboxylic Acid Solid-Phase Peptide Synthesis
3-Oxo-2-azabicyclo[2.2.1]hept-5-ene C₆H₇NO 109.12 Oxo, Aza Heterocyclic Chemistry
Bacampicillin Hydrochloride C₂₁H₂₇N₃O₇S·HCl 501.98 β-Lactam, Thia, Aza Antibiotic Prodrug
2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid C₇H₁₀ClNO₂ 175.62 Aza, Carboxylic Acid Protease Inhibitors
Ethyl Ester Derivative C₁₀H₁₇NO₂·HCl 219.71 Ester, Amino Prodrug Development

Structural and Functional Insights

  • Rigidity vs. Flexibility: The bicyclo[2.2.1]heptane core in the target compound imposes conformational constraints, making it superior to linear β-amino acids in mimicking peptide turn structures .
  • Acid-Base Properties : The hydrochloride salt form enhances solubility for aqueous reactions, while ester or Fmoc-protected derivatives optimize organic-phase synthesis .
  • Safety Profile : The target compound carries irritancy warnings (R36/37/38), typical of hydrochloride salts, whereas β-lactams like Bacampicillin require stringent handling due to allergenicity risks .

Q & A

Q. What precautions are critical when handling this compound due to its R36/37/38 hazard classification?

  • Methodological Answer :
  • PPE : Nitrile gloves, safety goggles, and lab coat.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Spill management : Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite .

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